2-Amino-4-(1-butyl-4-chloro-3-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
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Overview
Description
2-Amino-4-(1-butyl-4-chloro-3-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile is a complex organic compound that belongs to the class of chromenes. Chromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(1-butyl-4-chloro-3-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile typically involves multi-step organic reactions. One common method might include the condensation of appropriate aldehydes with active methylene compounds in the presence of catalysts under controlled conditions. The reaction conditions such as temperature, solvent, and pH are crucial for the yield and purity of the final product.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to ensure scalability, cost-effectiveness, and environmental safety. This may include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity of the compound.
Substitution: Substitution reactions, especially nucleophilic substitutions, can introduce different substituents into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts, transition metal catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated or carboxylated derivatives, while substitution reactions could introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, or interaction with DNA/RNA. Detailed studies are required to elucidate the exact mechanisms.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(1-butyl-4-chloro-3-methyl-1H-pyrazol-5-yl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- 2-Amino-4-(1-butyl-4-chloro-3-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-4H-chromene-3-carbonitrile
Uniqueness
The unique structural features of 2-Amino-4-(1-butyl-4-chloro-3-methyl-1H-pyrazol-5-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, such as the specific arrangement of functional groups and the presence of the pyrazole ring, contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C20H25ClN4O2 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
2-amino-4-(2-butyl-4-chloro-5-methylpyrazol-3-yl)-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile |
InChI |
InChI=1S/C20H25ClN4O2/c1-5-6-7-25-18(17(21)11(2)24-25)15-12(10-22)19(23)27-14-9-20(3,4)8-13(26)16(14)15/h15H,5-9,23H2,1-4H3 |
InChI Key |
VMMJYJWNFPMCSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=C(C(=N1)C)Cl)C2C(=C(OC3=C2C(=O)CC(C3)(C)C)N)C#N |
Origin of Product |
United States |
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